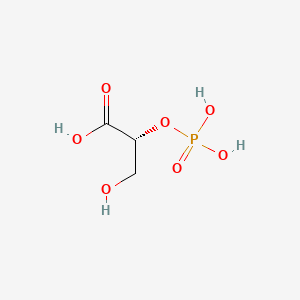

D-2-Phosphoglyceric acid

Description

Properties

IUPAC Name |

(2R)-3-hydroxy-2-phosphonooxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIURPTVHJPJLF-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862986 | |

| Record name | (2R)-3-Hydroxy-2-(phosphonooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phospho-D-glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3443-57-0 | |

| Record name | 2-Phospho-D-glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-3-Hydroxy-2-(phosphonooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHOSPHO-D-GLYCERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ2LFC6KEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phospho-D-glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of D-2-Phosphoglyceric Acid in Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the function of D-2-Phosphoglyceric acid (2-PG) within the glycolytic pathway. As a critical intermediate, the enzymatic conversion of 2-PG represents a key regulatory and energetic step in cellular metabolism. This document details the biochemical transformation of 2-PG, the kinetics and thermodynamics of the involved enzyme, enolase, and its emerging roles in cellular signaling, offering insights for therapeutic development.

This compound in the Glycolytic Pathway

This compound is the substrate for the ninth step of glycolysis, a near-universal metabolic pathway for energy production. In this crucial reaction, 2-PG is converted to phosphoenolpyruvate (B93156) (PEP) through a dehydration reaction catalyzed by the enzyme enolase (phosphopyruvate hydratase). This conversion is essential as it generates a high-energy phosphate (B84403) compound, PEP, which is subsequently used to produce ATP in the final step of glycolysis.

The reaction is a reversible dehydration, where a molecule of water is removed from 2-phosphoglycerate. This seemingly simple step is a profound molecular rearrangement that nearly doubles the standard free energy of hydrolysis of the phosphate bond, priming the molecule for substrate-level phosphorylation.

The Enzymatic Conversion by Enolase

Enolase (EC 4.2.1.11) is a metalloenzyme that facilitates the reversible dehydration of 2-PG to PEP. The catalytic mechanism requires the presence of two divalent metal ions, typically magnesium (Mg²⁺), per active site. One Mg²⁺ ion acts as a conformational ion, binding to the enzyme to create the substrate binding site, while the second is the catalytic ion, participating directly in the chemical reaction.

The proposed mechanism proceeds via an E1cB elimination reaction involving a carbanion intermediate. A basic residue in the active site abstracts a proton from C-2 of 2-PG, forming a carbanionic intermediate that is stabilized by the catalytic Mg²⁺ ion. Subsequently, the hydroxyl group at C-3 is eliminated as a water molecule, resulting in the formation of the double bond characteristic of PEP.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic conversion of this compound.

Thermodynamic Properties

The conversion of 2-PG to PEP is a reversible reaction with a relatively small positive standard Gibbs free energy change, indicating it is readily reversible under cellular conditions.

| Parameter | Value | Conditions |

| Standard Gibbs Free Energy (ΔG°') | +1.8 kJ/mol to +7.5 kJ/mol | pH 7.0, 25-37 °C, 1 M concentrations |

Enolase Kinetic Parameters

The kinetic parameters of enolase vary across different species, reflecting evolutionary adaptations of this highly conserved enzyme.

| Organism | Isoform/Type | K_m for 2-PG (µM) | V_max (U/mg) | k_cat (s⁻¹) |

| Homo sapiens (Human) | Muscle-specific | ~30 - 70 | - | ~73 |

| Saccharomyces cerevisiae (Yeast) | Enolase I | ~20 - 80 | ~93 | ~60 |

| Escherichia coli | - | ~8 - 20 | - | ~950 |

Note: Values are approximate and can vary based on experimental conditions (pH, temperature, ionic strength, and Mg²⁺ concentration).

Experimental Protocols

Spectrophotometric Assay for Enolase Activity

This protocol describes a continuous coupled-enzyme assay to determine the activity of enolase by monitoring the decrease in NADH absorbance at 340 nm. The formation of PEP is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions.

Materials:

-

Tris or HEPES buffer (e.g., 50 mM, pH 7.5)

-

Magnesium chloride (MgCl₂) (e.g., 2 mM)

-

Potassium chloride (KCl) (e.g., 100 mM)

-

Adenosine diphosphate (B83284) (ADP) (e.g., 1.5 mM)

-

β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) (e.g., 0.2 mM)

-

This compound (2-PG) substrate (e.g., 1 mM)

-

Pyruvate kinase (PK) (e.g., 5 units/mL)

-

Lactate dehydrogenase (LDH) (e.g., 10 units/mL)

-

Enzyme sample (e.g., cell lysate or purified enolase)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing buffer, MgCl₂, KCl, ADP, NADH, PK, and LDH.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

-

Add the enzyme sample to the reaction mixture and mix gently.

-

Initiate the reaction by adding the 2-PG substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of PEP formation.

-

Calculate the enolase activity based on the rate of absorbance change, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of 2-PG in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., cell culture, tissue homogenate)

-

Internal standard (e.g., ¹³C-labeled 2-PG)

-

Methanol (B129727), ice-cold

-

Formic acid

-

Ultrapure water

-

LC-MS/MS system with a suitable column (e.g., HILIC or ion-pairing reversed-phase)

Procedure:

-

Sample Extraction:

-

Homogenize tissue or pellet cells in ice-cold methanol to quench metabolism and extract metabolites.

-

Add the internal standard to the extraction solvent.

-

Vortex and incubate at -20°C to precipitate proteins.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Sample Preparation:

-

Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile and water).

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC system.

-

Separate 2-PG from other metabolites using an appropriate chromatographic gradient.

-

Detect and quantify 2-PG and its internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 2-PG.

-

Determine the concentration of 2-PG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Visualizations

Glycolytic Pathway Context of this compound

Caption: Conversion of 3-Phosphoglycerate to Phosphoenolpyruvate in glycolysis.

Experimental Workflow for Enolase Activity Assay

Caption: Workflow for the spectrophotometric enolase activity assay.

Enolase Moonlighting and Signaling Pathways

Caption: Moonlighting functions of enolase in signaling pathways.

The Role of D-2-Phosphoglyceric Acid in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-Phosphoglyceric acid (2-PG) is a pivotal intermediate in cellular respiration, positioned at a critical juncture in the glycolytic pathway. As the substrate for the enzyme enolase, its conversion to phosphoenolpyruvate (B93156) (PEP) represents the ninth and penultimate step of glycolysis, a reaction essential for the net production of ATP. This technical guide provides an in-depth examination of 2-PG's function, the kinetics and regulation of its enzymatic conversion, and its significance in metabolic homeostasis and disease. Detailed experimental protocols for the quantification of 2-PG and the characterization of enolase activity are provided, alongside quantitative data and pathway visualizations to support advanced research and drug development endeavors.

Core Function in Glycolysis

This compound is a three-carbon carboxylic acid that serves as a crucial link in the "payoff phase" of glycolysis.[1] It is formed from its isomer, D-3-phosphoglyceric acid (3-PG), in a reversible reaction catalyzed by phosphoglycerate mutase. The primary and most critical function of 2-PG in cellular respiration is to act as the substrate for the enzyme enolase (EC 4.2.1.11).[2]

Enolase catalyzes the dehydration of 2-PG, removing a molecule of water to form phosphoenolpyruvate (PEP).[2] This reaction is significant for two key reasons:

-

Energy Redistribution : The dehydration reaction dramatically rearranges the internal energy of the molecule. While the standard free energy change (ΔG°') of the reaction is relatively small and positive, it concentrates a large portion of the molecule's free energy of hydrolysis into the newly formed phosphate (B84403) ester bond in PEP.

-

Formation of a High-Energy Compound : PEP is an unstable, high-energy molecule poised to donate its phosphate group to ADP in the final step of glycolysis, a reaction catalyzed by pyruvate (B1213749) kinase that yields ATP.[1] This substrate-level phosphorylation is a major energy-capturing step of the pathway.

The conversion of 2-PG to PEP is therefore indispensable for the net energy gain in glycolysis.

The Enolase-Catalyzed Reaction

The reversible dehydration of 2-PG to PEP is a cornerstone of central metabolism.

Catalytic Mechanism

The conversion of 2-PG to PEP proceeds via an E1cB elimination mechanism. The reaction is critically dependent on the presence of two divalent metal ions, typically Mg²⁺, in the enzyme's active site.[3]

-

Binding and Coordination : The substrate, 2-PG, binds to the enolase active site, where its carboxyl group coordinates with the two Mg²⁺ ions. This coordination stabilizes the negative charge and increases the acidity of the hydrogen at the C-2 position.[3]

-

Proton Abstraction : A basic amino acid residue in the active site (e.g., Lys345) abstracts the acidic proton from C-2, forming a carbanion intermediate.[3]

-

Hydroxyl Elimination : The hydroxyl group at C-3 is eliminated as a water molecule, facilitated by an acidic residue (e.g., Glu211), resulting in the formation of a double bond between C-2 and C-3, yielding PEP.[3]

Caption: The catalytic mechanism of enolase converting 2-PG to PEP.

Thermodynamics and Kinetics

The standard free energy change (ΔG°') for the conversion of 2-PG to PEP is small and positive, typically reported between +1.7 and +1.8 kJ/mol .[4][5] This indicates that under standard conditions, the reaction is slightly unfavorable. However, within the cell, the reaction proceeds in the forward direction because the product, PEP, is rapidly consumed by pyruvate kinase, keeping its concentration low and pulling the equilibrium forward.

The kinetic parameters of enolase are crucial for understanding metabolic flux. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic constant (k_cat) represents the turnover number.

| Parameter | Human Muscle Enolase (ENO3) | Klebsiella pneumoniae Enolase |

| Substrate | D-2-Phosphoglycerate | D-2-Phosphoglycerate |

| Kₘ (mM) | 0.199 | 0.425 |

| k_cat (s⁻¹) | 52.7 | Not specified |

| Reference |

Table 1: Kinetic Parameters of Enolase. This table summarizes key kinetic values for enolase from different species, highlighting its efficiency in processing 2-PG.

Intracellular Concentration and Metabolic Control

The concentration of 2-PG is a key variable in the regulation of glycolytic flux. Metabolomic studies have established baseline concentrations for this intermediate across different organisms under specific growth conditions.

| Organism / Cell Type | 2-PG Concentration (mM) | Condition | Reference |

| Mammalian iBMK cells | 0.017 ± 0.003 | Glucose-rich media | [4] |

| Saccharomyces cerevisiae (Yeast) | 0.11 ± 0.01 | Glucose-rich media | [4] |

| Escherichia coli | 0.16 ± 0.02 | Glucose-rich media | [4] |

| Human Red Blood Cells | ~5 (for 2,3-BPG*) | Physiological |

Table 2: Intracellular Concentrations of 2-Phosphoglycerate. Concentrations of 2-PG vary across different organisms. (*Note: 2,3-Bisphosphoglycerate (2,3-BPG), a related metabolite, is present at very high concentrations in red blood cells and plays a key role in regulating hemoglobin's oxygen affinity.)

The relatively low concentration of 2-PG compared to some other glycolytic intermediates suggests that it is rapidly turned over, consistent with the high efficiency of enolase.

Regulation of the 2-PG to PEP Conversion

The activity of enolase, and thus the flux from 2-PG, is subject to several layers of regulation, making it a potential target for therapeutic intervention.

-

Divalent Cations : Enolase activity is absolutely dependent on divalent cations, with Mg²⁺ being the most effective physiological activator. The binding of a "conformational" ion induces a structural change necessary for substrate binding, while a second "catalytic" ion participates directly in the reaction.

-

Inhibitors : Fluoride (B91410) is a well-known inhibitor of enolase. In the presence of phosphate, fluoride forms a complex with the Mg²⁺ ions in the active site, blocking substrate binding.

-

Post-Translational Modifications (PTMs) : Emerging research indicates that enolase activity can be modulated by PTMs. For instance, acetylation of Enolase 1 (ENO1) has been shown to increase its binding to certain RNAs, leading to an inhibition of its catalytic activity.

-

Riboregulation : Recent studies have uncovered a novel regulatory mechanism where specific RNA ligands can directly bind to enolase and inhibit its enzymatic activity. This "riboregulation" has been implicated in the metabolic rewiring of stem cells during differentiation.

Caption: Key regulators of enolase activity.

Experimental Protocols

Accurate measurement of 2-PG levels and enolase activity is fundamental for research in metabolism. The following sections provide detailed methodologies for key experiments.

Protocol: Measurement of Enolase Activity in Cell Lysates

This protocol is based on a continuous spectrophotometric rate determination assay. Enolase converts 2-PG to PEP, which is then used by pyruvate kinase (PK) to produce ATP and pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The rate of NADH disappearance is monitored as a decrease in absorbance at 340 nm and is directly proportional to enolase activity.

Materials:

-

Lysis Buffer : RIPA or NP-40 buffer, or 15 mM Tris-HCl (pH 7.4) with 0.02% (w/v) BSA.

-

Reaction Buffer (pH 7.4) : 81 mM Triethanolamine, 25 mM MgSO₄, 100 mM KCl.

-

Substrate/Reagent Stock Solutions :

-

56 mM this compound (2-PG)

-

20 mM Adenosine 5'-Diphosphate (ADP)

-

7 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) enzyme mix (e.g., 7 units PK, 10 units LDH per reaction).

-

-

Spectrophotometer capable of reading at 340 nm.

-

96-well UV-transparent plates or cuvettes.

Procedure:

-

Sample Preparation (Cell Lysate): a. Harvest cultured cells (approx. 10⁶) by centrifugation. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the pellet in 0.5 mL of ice-cold Lysis Buffer. d. Lyse the cells by sonication on ice. e. Clarify the lysate by centrifugation at 20,000 x g for 20-30 minutes at 4°C. f. Collect the supernatant and determine the protein concentration (e.g., using a Bradford assay). Store on ice or at -80°C.

-

Assay Setup: a. Prepare a master mix for the desired number of reactions. For each 100 µL reaction, combine:

- Reaction Buffer

- ADP (final concentration ~1.3 mM)

- NADH (final concentration ~0.12 mM)

- PK/LDH enzyme mix b. Aliquot the master mix into wells of a 96-well plate or cuvettes. c. Add 1-10 µL of cell lysate (containing 1-10 µg of protein) to each "Test" well. Add an equivalent volume of Lysis Buffer to a "Blank" well. d. Equilibrate the plate to 25°C in the spectrophotometer and monitor absorbance at 340 nm until the reading is stable.

-

Initiating the Reaction: a. Start the reaction by adding 2-PG stock solution to all wells (final concentration ~1.9 mM). b. Immediately begin kinetic measurement, recording the absorbance at 340 nm every 30-60 seconds for 5-10 minutes.

-

Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the kinetic curve for both the Test and Blank samples. b. Subtract the rate of the Blank from the Test rate to get the corrected rate. c. Calculate enolase activity using the Beer-Lambert law. One unit of activity is defined as the amount of enzyme that converts 1.0 µmole of 2-PG to PEP per minute.

Formula: Units/mL enzyme = (ΔA₃₄₀/min * Reaction Volume) / (ε * Path Length * Sample Volume), where ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Caption: Experimental workflow for measuring enolase activity.

Protocol: Measurement of 2-PG Concentration

This protocol is based on a fluorometric assay kit. 2-PG is converted to pyruvate through the actions of enolase and pyruvate kinase. Pyruvate is then oxidized by pyruvate oxidase to produce hydrogen peroxide (H₂O₂), which reacts with a probe to generate a fluorescent signal (Ex/Em = 535/587 nm).

Materials:

-

Commercial 2-Phosphoglycerate Assay Kit (containing Assay Buffer, Fluorometric Probe, Enolase, PK, Pyruvate Oxidase, and a 2-PG Standard).

-

Sample lysates prepared as described in 5.1, but deproteinized using a 10 kDa spin filter.

-

96-well black microtiter plate.

-

Fluorescence microplate reader.

Procedure:

-

Sample and Standard Preparation: a. Prepare a standard curve by diluting the 2-PG standard in Assay Buffer according to the kit manufacturer's instructions (e.g., 0 to 1 nmol/well). b. For each unknown sample, prepare two wells: one for the measurement (+ Enolase) and one for background control (- Enolase). Add 10-50 µL of deproteinized lysate to each of the paired wells. Adjust the final volume to 50 µL with Assay Buffer.

-

Reaction Setup: a. Prepare a "Reaction Mix" containing Assay Buffer, Probe, Enolase, PK, and Pyruvate Oxidase. b. Prepare a "Negative Control Mix" that is identical to the Reaction Mix but lacks the Enolase enzyme. c. Add 50 µL of the Reaction Mix to the standard wells and the "+ Enolase" sample wells. d. Add 50 µL of the Negative Control Mix to the "- Enolase" sample wells.

-

Incubation and Measurement: a. Mix the contents of the wells thoroughly. b. Incubate the plate for 60 minutes at 37°C, protected from light. c. Measure the fluorescence at Ex/Em = 535/587 nm.

-

Data Analysis: a. For each sample, calculate the net relative fluorescence units (RFU) by subtracting the background reading (- Enolase well) from the measurement reading (+ Enolase well). b. Plot the RFU values for the standards against their concentrations to generate a standard curve. c. Determine the concentration of 2-PG in the unknown samples by extrapolating their net RFU values from the standard curve.

Conclusion and Future Directions

This compound, through its conversion to PEP by enolase, represents a critical control point in cellular energy production. The enolase reaction is not merely a simple dehydration but a sophisticated catalytic process that is finely tuned by ionic cofactors, inhibitors, and novel regulatory mechanisms like PTMs and riboregulation. Given the upregulation of glycolysis and elevated enolase expression in many cancers, this axis presents a compelling target for drug development. Future research should focus on elucidating the specific roles of different enolase isoforms and their unique regulatory features in various physiological and pathological contexts. The development of isoform-specific inhibitors or agents that modulate the novel regulatory pathways of enolase could offer new therapeutic strategies for cancer and other metabolic diseases.

References

- 1. Teaching the basics of cancer metabolism: Developing antitumor strategies by exploiting the differences between normal and cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists [frontiersin.org]

- 3. Metabolite concentrations, fluxes, and free energies imply efficient enzyme usage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. standardofcare.com [standardofcare.com]

An In-depth Technical Guide to the Biosynthesis of 2-Phosphoglycerate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biosynthesis of 2-phosphoglycerate (2-PG) is a critical step in the central metabolic pathway of glycolysis, representing a key isomerization reaction that repositions a phosphate (B84403) group on the glycerate backbone. This seemingly simple conversion is essential for the subsequent energy-yielding steps of glycolysis. The primary enzyme responsible for this transformation is Phosphoglycerate Mutase (PGM), which exists in two distinct, evolutionarily unrelated forms: the cofactor-dependent (dPGM) and cofactor-independent (iPGM) mutases. Understanding the intricacies of this pathway, the enzymes involved, their kinetics, and regulation is paramount for research in metabolism, oncology, and infectious diseases, where alterations in glycolytic flux are often observed. This guide provides a comprehensive overview of the 2-phosphoglycerate biosynthesis pathway, including detailed enzymatic mechanisms, quantitative data, experimental protocols, and visual representations of the core processes.

The Core Biosynthetic Pathway: An Isomerization Reaction

The synthesis of 2-phosphoglycerate is predominantly achieved through the reversible isomerization of its precursor, 3-phosphoglycerate (B1209933) (3-PG). This reaction is a fundamental component of the glycolytic pathway, specifically step 8, and also operates in the reverse direction during gluconeogenesis.[1]

Reaction: 3-phosphoglycerate ⇌ 2-phosphoglycerate

This intramolecular phosphoryl group transfer is catalyzed by the enzyme Phosphoglycerate Mutase (PGM) . The reaction has a small positive Gibbs free energy, indicating that it is readily reversible and its direction is influenced by the cellular concentrations of the substrate and product.[2]

Thermodynamic Considerations

The standard free energy change (ΔG°') for the conversion of 3-phosphoglycerate to 2-phosphoglycerate is a critical parameter in understanding the reaction's equilibrium.

| Thermodynamic Parameter | Value | Conditions |

| Standard Free Energy Change (ΔG°') | +4.40 kJ/mol | 25°C, pH 7.0[3][4] |

| Equilibrium Constant (K'eq) | ~0.165 | 25°C, pH 7.0[2] |

| Actual Free Energy Change (ΔG') in Human Red Blood Cells | -2.66 kJ/mol | Physiological concentrations[2] |

The Catalytic Machinery: Phosphoglycerate Mutase (PGM)

Phosphoglycerate mutase (PGM) is the enzyme responsible for catalyzing the interconversion of 3-PG and 2-PG. There are two distinct classes of PGM, which differ in their requirement for a cofactor.[2]

Cofactor-Dependent Phosphoglycerate Mutase (dPGM)

Found in vertebrates and some invertebrates, fungi, and bacteria, dPGM (EC 5.4.2.11) requires the presence of a catalytic amount of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) to function.[2] The reaction mechanism involves a phospho-enzyme intermediate, specifically a phosphohistidine (B1677714) residue in the active site.

The catalytic cycle of dPGM can be summarized as follows:

-

The phosphorylated enzyme (E-P) binds the substrate, 3-phosphoglycerate.

-

The phosphoryl group from the active site histidine is transferred to the C-2 hydroxyl group of the substrate, forming a transient 2,3-bisphosphoglycerate intermediate.

-

The phosphoryl group from the C-3 position of the intermediate is then transferred back to the same histidine residue, re-forming the phosphorylated enzyme.

-

The product, 2-phosphoglycerate, is released.

Cofactor-Independent Phosphoglycerate Mutase (iPGM)

Present in plants, algae, some fungi, nematodes, and various bacteria and archaea, iPGM (EC 5.4.2.12) does not require 2,3-BPG for its activity.[5][6] The mechanism of iPGM involves a phosphoserine intermediate and typically requires divalent metal ions like Mn²⁺ or Co²⁺ for catalysis.[6]

The catalytic cycle of iPGM proceeds as follows:

-

The substrate, 3-phosphoglycerate, binds to the active site.

-

The phosphoryl group from the C-3 position of the substrate is transferred to a serine residue in the active site, forming a phospho-serine intermediate and releasing dephospho-glycerate.

-

The glycerate molecule reorients within the active site.

-

The phosphoryl group is then transferred from the phosphoserine back to the C-2 hydroxyl group of the glycerate, forming the product, 2-phosphoglycerate.

Quantitative Insights: Enzyme Kinetics and Metabolite Concentrations

Enzyme Kinetic Parameters

The kinetic properties of PGM vary across different organisms and enzyme isoforms. The Michaelis-Menten constant (Km) provides an indication of the substrate concentration at which the enzyme operates at half of its maximal velocity (Vmax).

| Organism/Enzyme Source | Enzyme Type | Substrate | Km (µM) | Cofactor | Conditions |

| Saccharomyces cerevisiae (Yeast) | dPGM | 3-Phosphoglycerate | 600 | 2,3-BPG (Km = 0.8 µM) | -[7] |

| Escherichia coli | dPGM | 3-Phosphoglycerate | 200 | 2,3-BPG | -[8] |

| Schistosoma mansoni | dPGM | 3-Phosphoglycerate | 850 | 2,3-BPG | -[8] |

| Chicken Breast Muscle | dPGM | 3-Phosphoglycerate | ~200 | 2,3-BPG (Km = 0.069 µM) | pH 7.5, 25°C[5] |

| Chicken Breast Muscle | dPGM | 2-Phosphoglycerate | 14 | 2,3-BPG | pH 7.5, 25°C[5] |

| Pyrococcus furiosus (Archaea) | iPGM | 3-Phosphoglycerate | 1500 | None | 50°C[6] |

| Pyrococcus furiosus (Archaea) | iPGM | 2-Phosphoglycerate | 160 | None | 50°C[6] |

| Methanococcus jannaschii (Archaea) | iPGM | 3-Phosphoglycerate | 3000 | None | 50°C[6] |

Intracellular Metabolite Concentrations

The cellular concentrations of 3-phosphoglycerate and 2-phosphoglycerate are crucial for determining the in vivo direction and rate of the PGM-catalyzed reaction. These concentrations can vary significantly depending on the cell type, tissue, and metabolic state.

| Tissue/Cell Type | Organism | 3-Phosphoglycerate (µM) | 2-Phosphoglycerate (µM) |

| Human Red Blood Cells | Homo sapiens | 61 | 4.3[2] |

| Rat Liver | Rattus norvegicus | ~100-300 | Not specified |

| Rat Skeletal Muscle | Rattus norvegicus | ~100-800 | Not specified |

| Human Brain | Homo sapiens | Not specified | Not specified |

| Hepatocellular Carcinoma (DEN-treated rat) | Rattus norvegicus | Increased levels | Not specified[9] |

Experimental Protocols

Purification of 2,3-Bisphosphate-Dependent Phosphoglycerate Mutase (dPGM) from E. coli

This protocol is adapted from established methods for the purification of recombinant dPGM.

Materials:

-

E. coli cell paste overexpressing dPGM

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 20 mM Imidazole

-

Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 250 mM Imidazole

-

Ni-NTA Agarose (B213101) Resin

-

Sonciator

-

Centrifuge

-

Chromatography column

Procedure:

-

Resuspend the E. coli cell paste in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

-

Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.

-

Elute the His-tagged dPGM with Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE for purity.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified enzyme at -80°C.

Phosphoglycerate Mutase Activity Assay

This spectrophotometric assay couples the production of 2-phosphoglycerate to the pyruvate (B1213749) kinase-lactate dehydrogenase system, monitoring the oxidation of NADH at 340 nm.

Materials:

-

Assay Buffer: 100 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 100 mM KCl

-

3-Phosphoglycerate (3-PG) solution (100 mM stock)

-

2,3-Bisphosphoglycerate (2,3-BPG) solution (1 mM stock)

-

Adenosine diphosphate (B83284) (ADP) solution (100 mM stock)

-

NADH solution (10 mM stock)

-

Enolase (100 units/mL)

-

Pyruvate Kinase (PK) (1000 units/mL)

-

Lactate Dehydrogenase (LDH) (1000 units/mL)

-

Purified PGM or cell lysate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

850 µL Assay Buffer

-

10 µL 3-PG (final concentration 1 mM)

-

10 µL 2,3-BPG (final concentration 10 µM)

-

10 µL ADP (final concentration 1 mM)

-

20 µL NADH (final concentration 0.2 mM)

-

5 µL Enolase (0.5 units)

-

2 µL PK (2 units)

-

2 µL LDH (2 units)

-

-

Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating pyruvate.

-

Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the PGM-containing sample.

-

Immediately mix and monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

-

One unit of PGM activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of 3-phosphoglycerate to 2-phosphoglycerate per minute under the specified conditions.

Visualizing the Pathway and its Mechanism

Biosynthesis Pathway of 2-Phosphoglycerate

Caption: The biosynthesis of 2-phosphoglycerate from 3-phosphoglycerate.

Mechanism of Cofactor-Dependent Phosphoglycerate Mutase (dPGM)

References

- 1. Khan Academy [khanacademy.org]

- 2. brainly.com [brainly.com]

- 3. brainly.com [brainly.com]

- 4. homework.study.com [homework.study.com]

- 5. Phosphoglycerate Mutase - Proteopedia, life in 3D [proteopedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Schistosoma mansoni phosphoglycerate mutase: a glycolytic ectoenzyme with thrombolytic potential | Parasite [parasite-journal.org]

- 9. Profiling Carbohydrate Metabolism in Liver and Hepatocellular Carcinoma with [13C]-Glycerate Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolism of D-2-Phosphoglyceric Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the enzymes responsible for the metabolism of D-2-Phosphoglyceric acid (2-PGA), a critical intermediate in the central metabolic pathway of glycolysis. This document details the catalytic mechanisms, kinetic properties, and regulatory features of these enzymes, offering comprehensive experimental protocols and pathway visualizations to support advanced research and therapeutic development.

Introduction: The Role of this compound in Glycolysis

This compound is a key metabolite in the glycolytic pathway, the universal process for cellular energy extraction from glucose.[1] It serves as the substrate in the ninth step of glycolysis, linking the initial energy investment phase with the final energy-releasing phase that produces pyruvate (B1213749) and ATP.[2] The enzymes that catalyze the formation and conversion of 2-PGA are crucial for maintaining metabolic flux and cellular energy homeostasis. This guide focuses on the two primary enzymes directly involved in 2-PGA metabolism: Phosphoglycerate Mutase and Enolase.

Phosphoglycerate Mutase (PGM): The Isomerization of Phosphoglycerates

Phosphoglycerate Mutase (PGM) (EC 5.4.2.11) is the enzyme responsible for the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate.[3] This reaction is a critical preceding step to the formation of a high-energy phosphate (B84403) compound. PGM facilitates the intramolecular transfer of a phosphate group from the C-3 to the C-2 position of the glycerate backbone.[3] While the reaction has a small positive Gibbs free energy and is readily reversible, it is essential for positioning the phosphate group correctly for the subsequent dehydration reaction.[3]

Catalytic Mechanism

There are two main classes of PGM, distinguished by their requirement for a cofactor:

-

Cofactor-dependent PGM (dPGM): Found in vertebrates and some invertebrates, fungi, and bacteria, this form requires 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) as a cofactor. The mechanism involves a phosphohistidine (B1677714) intermediate in the enzyme's active site. The enzyme first transfers its phosphate to the substrate (3-PG), forming a 2,3-BPG intermediate. It then accepts the other phosphate group from the intermediate to regenerate the phosphoenzyme and release the product (2-PG).[3]

-

Cofactor-independent PGM (iPGM): This class of PGM does not require 2,3-BPG and utilizes a phosphoserine intermediate for the intramolecular phosphate transfer.[3]

Quantitative Data: Kinetic Parameters of Phosphoglycerate Mutase

The kinetic properties of PGM have been characterized in various organisms. The Michaelis-Menten constant (Km) for its substrates indicates the affinity of the enzyme for these molecules.

| Enzyme Source | Substrate/Cofactor | Km (µM) | Conditions |

| Chicken Breast Muscle | Glycerate-2-P | 14 | pH 7.5, 25°C |

| Chicken Breast Muscle | Glycerate-3-P | ~200 | pH 7.5, 25°C |

| Chicken Breast Muscle | Glycerate-2,3-P₂ (Cofactor) | 0.069 | pH 7.5, 25°C |

| General (various species) | Phosphoglycerate | 100 - 200 | Not specified |

| General (various species) | Phosphoglycerate | ~1 (low ionic strength) | pH 5.9 |

| General (various species) | Phosphoglycerate | ~40 (with 400 mM KCl) | pH 5.9 |

Table 1: A summary of reported Km values for Phosphoglycerate Mutase from different sources and under various conditions.[3][4]

Enolase (Phosphopyruvate Hydratase): The Dehydration of 2-PGA

Enolase (EC 4.2.1.11) is a metalloenzyme that catalyzes the ninth step of glycolysis: the reversible dehydration of D-2-phosphoglycerate to the high-energy compound phosphoenolpyruvate (B93156) (PEP).[5] This reaction is a critical step as it creates a product (PEP) with a high phosphate transfer potential, which is essential for the subsequent ATP-generating step in glycolysis.[2] The reaction is an E1cB elimination involving a carbanion intermediate.[6]

Catalytic Mechanism and Cofactor Requirements

The catalytic activity of enolase is critically dependent on the presence of divalent metal cations.[5] The mechanism involves two such cations in the active site:

-

A "Conformational" Cation: This ion binds to the enzyme and induces a conformational change that allows the substrate, 2-PGA, to bind.

-

A "Catalytic" Cation: This second ion binds after the substrate is in place and activates the enzyme's catalytic machinery.

Magnesium (Mg²⁺) is the most effective cofactor, leading to the highest enzyme activity.[5] Other divalent cations such as Mn²⁺, Zn²⁺, and Co²⁺ can also activate the enzyme, though typically with less efficiency.[2] The active site contains several key amino acid residues, including lysine (B10760008) and glutamate, that participate in the deprotonation and elimination of the hydroxyl group as a water molecule.[2]

Quantitative Data: Kinetic Parameters of Enolase

The kinetic parameters for enolase vary between species and are influenced by factors such as temperature and cofactor concentration.

| Enzyme Source | Substrate/Cofactor | Km (mM) | kcat (s⁻¹) | Conditions |

| Chloroflexus aurantiacus | 2-PGA | 0.16 | Not Reported | 25°C |

| Chloroflexus aurantiacus | 2-PGA | 0.03 | Not Reported | 80°C |

| Chloroflexus aurantiacus | Mg²⁺ | 2.5 | Not Reported | 25°C |

| Chloroflexus aurantiacus | Mg²⁺ | 1.9 | Not Reported | 80°C |

| Unspecified | 2-PGA | 0.008 | 950 | Not specified |

| Klebsiella pneumoniae | 2-PGA | 0.425 | 52.7 | pH 7.8 |

Table 2: A summary of reported Km and kcat values for Enolase from different sources.[7][8]

Regulation and Inhibition of Enolase

Enolase activity is subject to regulation by various molecules. Fluoride is a well-known inhibitor that forms a complex with magnesium and phosphate in the active site, acting as a competitor to the substrate 2-PGA.[4] Additionally, a range of small-molecule inhibitors have been developed, some of which are being investigated for therapeutic applications in cancer and infectious diseases.[6] For instance, phosphonoacetohydroxamate is a potent inhibitor with structural similarity to the catalytic intermediate.[9]

Metabolic Pathway Visualization

The sequential action of Phosphoglycerate Mutase and Enolase is a core segment of the glycolytic pathway. The following diagram illustrates this relationship.

Experimental Protocols: Enolase Activity Assay

Measuring enolase activity is fundamental to studying its function and inhibition. A common method is a coupled enzyme assay, which can be monitored spectrophotometrically.

Principle

This assay measures enolase activity by coupling the production of phosphoenolpyruvate (PEP) to a series of reactions that result in a detectable colorimetric or fluorometric signal. In this coupled system, the PEP generated by enolase is used by pyruvate kinase to produce pyruvate, which is then used by pyruvate oxidase to generate hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to produce a colored or fluorescent product.[10] The rate of signal generation is directly proportional to the enolase activity in the sample.

Materials and Reagents

-

96-well flat-bottom microplate (black plates with clear bottoms for fluorescence)[10]

-

Microplate reader capable of measuring absorbance at ~570 nm or fluorescence at Ex/Em = 535/587 nm[10]

-

Enolase Assay Buffer (e.g., 25 mM HEPES, pH 7.2)[10]

-

Substrate: this compound[10]

-

Coupling enzymes (e.g., Pyruvate Kinase, Pyruvate Oxidase)

-

Peroxidase

-

Detection Probe (e.g., Amplex Red or similar)[10]

-

Cofactors (e.g., ADP, MgCl₂)

-

H₂O₂ Standard for calibration curve[10]

-

Sample lysates (e.g., from cells or tissues)

-

Enolase Positive Control[10]

Experimental Workflow Diagram

Detailed Procedure

-

Sample Preparation:

-

Standard Curve Preparation:

-

Prepare a series of H₂O₂ standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting a stock H₂O₂ solution with the assay buffer.[10]

-

Add the standards to separate wells of the 96-well plate. Adjust the final volume in each well to 50 µL with assay buffer.

-

-

Assay Protocol:

-

Add 1-50 µL of sample lysate to the desired wells.[10]

-

For each sample, prepare a parallel well for a background control by omitting the enolase substrate from the reaction mix.[10]

-

Adjust the final volume of all sample and background control wells to 50 µL with Enolase Assay Buffer.[10]

-

Prepare a Reaction Mix containing the assay buffer, coupling enzymes, probe, and cofactors.

-

Prepare a Background Control Mix that is identical to the Reaction Mix but lacks the enolase substrate.

-

Initiate the reaction by adding 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.

-

Immediately begin measuring the absorbance or fluorescence in a kinetic mode at 25°C for 20-60 minutes.[10]

-

-

Data Analysis:

-

Subtract the background control readings from the sample readings.

-

Plot the H₂O₂ standard curve.

-

Calculate the rate of the reaction for each sample from the linear portion of the kinetic curve.

-

Determine the enolase activity in the sample by comparing the reaction rate to the standard curve. Activity is typically expressed in mU/mL or U/mg of protein, where one unit (U) of enolase is the amount of enzyme that generates 1.0 µmol of product per minute at 25°C.[10]

-

References

- 1. graphviz.org [graphviz.org]

- 2. Enolase - Proteopedia, life in 3D [proteopedia.org]

- 3. Phosphoglycerate Mutase - Proteopedia, life in 3D [proteopedia.org]

- 4. Phosphoglycerate mutase. Kinetics and effects of salts on the mutase and bisphosphoglycerate phosphatase activities of the enzyme from chicken breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Description and Background [chem.uwec.edu]

- 6. sketchviz.com [sketchviz.com]

- 7. Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solved 8. The glycolytic enzyme enolase catalyzes the | Chegg.com [chegg.com]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assaygenie.com [assaygenie.com]

The Discovery of 2-Phosphoglycerate: A Cornerstone in Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

The identification of 2-phosphoglycerate (2-PG) as a key intermediate in glycolysis was a pivotal moment in the elucidation of cellular metabolism. This technical guide provides a comprehensive overview of the discovery of 2-PG, detailing its position within the glycolytic pathway and its enzymatic transformations. The historical context of the discovery, attributed to the foundational work of pioneers in biochemistry, is explored. This document presents quantitative data on the thermodynamics and cellular concentrations of 2-PG, alongside detailed hypothetical experimental protocols that would have been employed for its isolation and characterization in the early 20th century. Furthermore, this guide includes detailed diagrams of the relevant metabolic pathways and experimental workflows to provide a clear and thorough understanding of the significance of 2-phosphoglycerate in cellular bioenergetics.

Introduction: The Golden Age of Biochemistry and the Unraveling of Glycolysis

The early 20th century marked a period of intense investigation into the fundamental chemical processes of life. The study of glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749), was central to this era of discovery.[1][2] Scientists like Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas were instrumental in dissecting this complex series of reactions, leading to the pathway being named the Embden-Meyerhof-Parnas (EMP) pathway in their honor.[3][4] Within this intricate metabolic map, the discovery of each intermediate was a significant step forward, providing a new piece to the puzzle of how cells generate energy.

One such crucial intermediate is 2-phosphoglycerate (2-PG). Its identification was not an isolated event but rather the result of systematic efforts to understand the enzymatic transformations of glucose. This guide delves into the specifics of the discovery of 2-PG, its biochemical role, and the experimental approaches that underpinned its identification.

The Central Role of 2-Phosphoglycerate in Glycolysis

2-Phosphoglycerate is the penultimate intermediate in the payoff phase of glycolysis, positioned between 3-phosphoglycerate (B1209933) (3-PG) and phosphoenolpyruvate (B93156) (PEP).[5][6] Its formation and subsequent conversion are critical for the net production of ATP in the glycolytic pathway.

The conversion of 3-PG to 2-PG is a reversible isomerization reaction catalyzed by the enzyme phosphoglycerate mutase (PGM) .[6][7] This seemingly simple intramolecular transfer of a phosphate (B84403) group is a crucial step that repositions the phosphate to create a high-energy phosphate bond in the subsequent reaction.

Following its formation, 2-PG is dehydrated by the enzyme enolase to form phosphoenolpyruvate (PEP).[8][9] This dehydration reaction is what dramatically increases the phosphoryl transfer potential of the molecule, setting the stage for the final ATP-generating step of glycolysis, where PEP is converted to pyruvate by pyruvate kinase.

The Discovery of 2-Phosphoglycerate and Phosphoglycerate Mutase

While the complete elucidation of the glycolytic pathway was a multi-decade effort, the specific identification of 2-phosphoglycerate as a distinct intermediate is closely linked to the work of Otto Meyerhof and his colleague W. Kiessling . In 1935 , they published their findings on the isolation and characterization of the enzyme phosphoglycerate mutase (then referred to as phosphoglycerate phosphomutase).[10] Their work provided the enzymatic basis for the interconversion of 3-phosphoglycerate and 2-phosphoglycerate, thereby solidifying the existence of 2-PG as a bona fide glycolytic intermediate.

The discovery was a culmination of meticulous work involving the fractionation of muscle and yeast extracts and the systematic study of the enzymatic activities within these fractions. Early pioneers in biochemistry, including Carl Neuberg , had laid the groundwork for such discoveries by developing methods for trapping and identifying metabolic intermediates.[11][12]

Quantitative Data

The following table summarizes key quantitative data related to the conversion of 3-phosphoglycerate to 2-phosphoglycerate.

| Parameter | Value | Tissue/Conditions | Reference |

| Equilibrium Constant (K'eq) | 0.165 | 25°C, pH 7.0 | [13] |

| Standard Free Energy Change (ΔG°') | +1.8 kJ/mol | 25°C, pH 7.0 | Calculated from K'eq |

| Steady-State Concentration of 3-PG | 61 µM | Human Red Blood Cells | [13] |

| Steady-State Concentration of 2-PG | 4.3 µM | Human Red Blood Cells | [13] |

Experimental Protocols

The following are detailed hypothetical protocols that reflect the types of experiments that would have been conducted in the 1930s to discover and characterize 2-phosphoglycerate.

Protocol for the Isolation and Identification of 2-Phosphoglycerate

Objective: To isolate and identify 2-phosphoglycerate from a biological sample undergoing active glycolysis.

Materials:

-

Fresh rabbit muscle tissue

-

Trichloroacetic acid (TCA)

-

Barium acetate (B1210297)

-

Ethanol

-

Lead acetate

-

Hydrogen sulfide (B99878) (H₂S)

-

Reagents for phosphate determination (e.g., Fiske-Subbarow method)

-

Partially purified phosphoglycerate mutase and enolase preparations

Methodology:

-

Tissue Preparation and Extraction:

-

Freshly excised rabbit muscle is immediately frozen in liquid air to halt metabolic activity.

-

The frozen tissue is pulverized and homogenized in a cold solution of trichloroacetic acid to precipitate proteins.

-

The homogenate is centrifuged, and the supernatant containing the acid-soluble metabolites is collected.

-

-

Fractionation of Phosphorylated Compounds:

-

The acid extract is neutralized, and barium acetate is added to precipitate the phosphorylated intermediates as barium salts.

-

The precipitate is collected by centrifugation, washed with ethanol, and then re-dissolved in a minimal amount of dilute acid.

-

Lead acetate is added to selectively precipitate certain phosphorylated compounds, leaving others in solution. Through a series of differential precipitations and removals of the precipitating agents (e.g., using H₂S to precipitate lead as lead sulfide), fractions enriched in different sugar phosphates are obtained.

-

-

Enzymatic Conversion and Identification:

-

A fraction containing 3-phosphoglycerate is incubated with a partially purified preparation of phosphoglycerate mutase.

-

The reaction is allowed to proceed, and then stopped by the addition of acid.

-

The reaction mixture is then analyzed for the formation of a new phosphorylated compound. This would involve further fractionation and chemical analysis.

-

To confirm the identity of the new compound as 2-phosphoglycerate, it is incubated with a preparation of enolase. The disappearance of the compound and the formation of a product with the characteristics of phosphoenolpyruvate (e.g., lability to acid hydrolysis) would provide strong evidence for its identity.

-

-

Chemical Analysis:

-

The isolated compound is subjected to acid hydrolysis, and the release of inorganic phosphate is measured.

-

The organic portion of the molecule (glycerate) is analyzed using chemical methods available at the time.

-

Protocol for Assaying Phosphoglycerate Mutase Activity

Objective: To measure the rate of conversion of 3-phosphoglycerate to 2-phosphoglycerate catalyzed by phosphoglycerate mutase.

Principle: The activity of phosphoglycerate mutase is coupled to the enolase and pyruvate kinase reactions. The formation of pyruvate is then measured. In the presence of lactate (B86563) dehydrogenase and NADH, the reduction of pyruvate to lactate is accompanied by the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Partially purified phosphoglycerate mutase

-

3-phosphoglycerate (substrate)

-

Enolase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Adenosine diphosphate (B83284) (ADP)

-

Reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH)

-

Magnesium chloride (MgCl₂)

-

Potassium chloride (KCl)

-

Buffer solution (e.g., triethanolamine (B1662121) buffer, pH 7.6)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Methodology:

-

Reaction Mixture Preparation: A reaction cuvette is prepared containing the buffer, MgCl₂, KCl, ADP, NADH, and the coupling enzymes (enolase, pyruvate kinase, and lactate dehydrogenase).

-

Initiation of the Reaction: The reaction is initiated by the addition of the phosphoglycerate mutase preparation and the substrate, 3-phosphoglycerate.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time. The rate of decrease in absorbance is directly proportional to the rate of the phosphoglycerate mutase reaction.

-

Calculation of Enzyme Activity: The enzyme activity is calculated based on the molar extinction coefficient of NADH and the rate of absorbance change.

Visualizations

Metabolic Pathway

Caption: The central role of 2-Phosphoglycerate in the glycolytic pathway.

Experimental Workflow for 2-PG Identification

Caption: Hypothetical workflow for the isolation and identification of 2-PG.

Conclusion

The discovery of 2-phosphoglycerate was a critical step in piecing together the intricate puzzle of glycolysis. It exemplified the power of combining enzymology with analytical chemistry to unravel complex biological processes. The work of Otto Meyerhof and his contemporaries not only identified a key metabolic intermediate but also provided a deeper understanding of the chemical logic of energy metabolism. For researchers and drug development professionals today, this historical perspective serves as a reminder of the foundational principles upon which modern metabolic research is built and highlights the enduring importance of understanding the core pathways of life.

References

- 1. History of glycolysis | PPTX [slideshare.net]

- 2. Glycolysis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Who discovered Glycolysis? (1) Englemann (2) Ingenhousz (3) Embden, Mayer.. [askfilo.com]

- 5. fiveable.me [fiveable.me]

- 6. fiveable.me [fiveable.me]

- 7. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 8. Enzyme Description and Background [chem.uwec.edu]

- 9. Enolase - Wikipedia [en.wikipedia.org]

- 10. nobelprize.org [nobelprize.org]

- 11. encyclopedia.com [encyclopedia.com]

- 12. Carl Neuberg - Wikipedia [en.wikipedia.org]

- 13. brainly.com [brainly.com]

An In-depth Technical Guide on the Cellular Location of D-2-Phosphoglyceric Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Phosphoglyceric acid (2-PG) is a critical intermediate in the central metabolic pathway of glycolysis. Its synthesis from 3-phosphoglycerate (B1209933) (3-PG) is a reversible isomerization reaction catalyzed by the enzyme phosphoglycerate mutase (PGAM). The subcellular localization of this synthesis is of paramount importance for understanding cellular energy homeostasis, the regulation of metabolic flux, and for the development of therapeutic agents targeting metabolic pathways in various diseases, including cancer. This guide provides a comprehensive overview of the cellular location of this compound synthesis, detailing the enzymes involved, their subcellular distribution, regulatory signaling pathways, and relevant experimental protocols.

Core Concepts: The Glycolytic Pathway and Phosphoglycerate Mutase

The synthesis of this compound is the eighth step of the glycolytic pathway, a nearly universal process that occurs in the cytoplasm of the cell.[1] This pathway is responsible for the conversion of glucose into pyruvate (B1213749), generating ATP and NADH in the process.

The key enzyme responsible for the synthesis of 2-PG is Phosphoglycerate Mutase (PGAM) . PGAM exists as a dimer of two subunits and is found in organisms from yeast to humans, with its structure being highly conserved.[2] In mammals, there are two main isozymes:

-

PGAM1 (or B-type): The brain-type isozyme.

-

PGAM2 (or M-type): The muscle-type isozyme.

The tissue-specific expression of these isozymes leads to the formation of three different dimers: BB, MM, and the hybrid MB.[2]

Cellular Localization of this compound Synthesis

The primary site of this compound synthesis is the cytoplasm (cytosol) , where the enzymes of glycolysis are predominantly located.[1] However, recent studies have revealed a more complex subcellular distribution of the synthesizing enzyme, PGAM, suggesting that the synthesis of 2-PG may not be exclusively a cytoplasmic event.

Cytoplasmic Synthesis

The bulk of glycolytic activity, including the conversion of 3-PG to 2-PG, occurs in the cytoplasm. The necessary substrates, enzymes, and cofactors are all readily available in this compartment.

Nuclear Translocation of PGAM2

Interestingly, the muscle-specific isozyme, PGAM2, has been shown to translocate to the nucleus in mammalian cells. This nuclear localization suggests a non-glycolytic role for PGAM2, potentially in regulating gene expression or other nuclear processes. The import of PGAM2 into the nucleus appears to be regulated by the PI3K/Akt/mTOR signaling pathway.

Subcellular Localization in Plants

In plant cells, the synthesis of the precursor, 3-phosphoglycerate, occurs in the chloroplasts during the Calvin cycle. Glycolysis, including the isomerization to 2-phosphoglycerate, proceeds in parallel in both the cytosol and the plastids .[3]

Quantitative Data

Precise quantitative data on the subcellular concentration of this compound is limited in the literature. However, we can infer its distribution based on the localization and activity of phosphoglycerate mutase and the concentration of related glycolytic intermediates.

| Parameter | Cellular Compartment | Organism/Tissue | Concentration/Activity | Reference |

| Phosphoglycerate Mutase Concentration | Cytosol | Vertebrate Muscle | 2.2 ± 0.2 g/liter | [4] |

| 2-Phosphoglycolate (B1263510) Concentration | Whole Tissue | Mouse | 4 - 17 nmoles/g | [5] |

Note: 2-Phosphoglycolate is a structurally similar compound, and its concentration provides an estimate of the expected order of magnitude for 2-phosphoglycerate.

Experimental Protocols

Phosphoglycerate Mutase (PGAM) Activity Assay (Spectrophotometric)

This protocol is adapted from established methods and relies on a coupled enzyme system to monitor the production of 2-PG.

Principle: The conversion of 3-PG to 2-PG by PGAM is the first step. Enolase then converts 2-PG to phosphoenolpyruvate (B93156) (PEP). Pyruvate kinase (PK) dephosphorylates PEP to pyruvate, generating ATP. Finally, lactate (B86563) dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PGAM activity.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.6, 10 mM MgCl₂, 100 mM KCl

-

3-Phosphoglycerate (3-PG) solution: 50 mM

-

2,3-Bisphosphoglycerate (2,3-BPG) solution: 1 mM (cofactor for some PGAM isozymes)

-

Adenosine diphosphate (B83284) (ADP) solution: 20 mM

-

NADH solution: 5 mM

-

Enolase solution: 100 units/mL

-

Pyruvate Kinase (PK) solution: 200 units/mL

-

Lactate Dehydrogenase (LDH) solution: 300 units/mL

-

Sample: Cell or tissue lysate containing PGAM

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

850 µL Assay Buffer

-

50 µL 3-PG solution

-

10 µL 2,3-BPG solution

-

20 µL ADP solution

-

20 µL NADH solution

-

10 µL Enolase solution

-

10 µL PK solution

-

10 µL LDH solution

-

-

Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 20 µL of the sample.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of PGAM activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of 3-PG to 2-PG per minute under the specified conditions.

Subcellular Fractionation for Cytoplasmic and Nuclear Extracts

This protocol allows for the separation of cytoplasmic and nuclear fractions to determine the localization of PGAM.

Materials:

-

Cell Lysis Buffer: 10 mM HEPES, pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.

-

Detergent Solution: 10% Nonidet P-40 (NP-40)

-

Nuclear Extraction Buffer: 20 mM HEPES, pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.

-

Dounce homogenizer

-

Microcentrifuge

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 15 minutes.

-

Add the Detergent Solution (NP-40) and vortex briefly.

-

Centrifuge at 1,000 x g for 3 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

Carefully collect the supernatant (cytoplasmic extract).

-

Resuspend the nuclear pellet in Nuclear Extraction Buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant contains the nuclear fraction.

-

Analyze both fractions for PGAM presence and activity using Western blotting and the activity assay described above.

Immunofluorescence Staining for PGAM Localization

This protocol allows for the visualization of PGAM within intact cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Solution: 0.25% Triton X-100 in PBS

-

Blocking Solution: 5% bovine serum albumin (BSA) in PBS

-

Primary Antibody: Anti-PGAM antibody (specific to the isozyme of interest)

-

Secondary Antibody: Fluorescently-labeled antibody against the primary antibody's host species

-

DAPI (for nuclear counterstaining)

-

Mounting Medium

-

Fluorescence microscope

Procedure:

-

Wash cells on coverslips with PBS.

-

Fix the cells with Fixation Solution for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Solution for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with Blocking Solution for 1 hour.

-

Incubate with the primary anti-PGAM antibody (diluted in Blocking Solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Solution) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips on microscope slides with Mounting Medium.

-

Visualize the subcellular localization of PGAM using a fluorescence microscope.

Signaling Pathways and Regulation

The synthesis of this compound is intricately linked to the overall regulation of glycolysis, which is controlled by various signaling pathways in response to the cell's energy status and growth signals.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and metabolism. Studies have shown that mTOR can stimulate the expression of PGAM1 through the transcription factor hypoxia-inducible factor 1α (HIF-1α).[6] This indicates that under conditions promoting cell growth, mTOR signaling can upregulate the synthesis of 2-PG to support the increased metabolic demands.

Caption: mTOR signaling pathway upregulates PGAM1 expression.

Sirt1-Mediated Deacetylation

Sirtuin 1 (Sirt1), an NAD+-dependent deacetylase, has been shown to regulate the activity of PGAM1. Under conditions of low glucose, Sirt1 levels increase, leading to the deacetylation of PGAM1, which in turn reduces its enzymatic activity.[7] Conversely, acetylation of PGAM1 enhances its activity. This provides a mechanism for fine-tuning glycolytic flux in response to nutrient availability.

Caption: Regulation of PGAM1 activity by Sirt1-mediated deacetylation.

PI3K/Akt and AMPK Signaling Pathways

The PI3K/Akt and AMPK signaling pathways are master regulators of cellular metabolism. The PI3K/Akt pathway, typically activated by growth factors, promotes glycolysis.[8] Conversely, the AMPK pathway is activated during low energy states (high AMP/ATP ratio) and generally stimulates catabolic processes, including glycolysis, to restore ATP levels.[9] While direct regulation of PGAM by these pathways is not fully elucidated, their control over the overall glycolytic flux will undoubtedly impact the rate of this compound synthesis.

Caption: Overview of major signaling pathways regulating glycolysis.

Conclusion

The synthesis of this compound is a fundamental metabolic reaction that primarily occurs in the cytoplasm as an integral step of glycolysis. The responsible enzyme, phosphoglycerate mutase, exhibits a predominantly cytoplasmic localization, although the nuclear translocation of the PGAM2 isozyme points to additional, non-glycolytic functions. The regulation of 2-PG synthesis is tightly coupled to the overall control of glycolytic flux by key signaling pathways such as mTOR, Sirt1, PI3K/Akt, and AMPK, which respond to cellular growth cues and energy status. The experimental protocols provided in this guide offer robust methods for investigating the cellular location and regulation of this compound synthesis, which is crucial for advancing our understanding of cellular metabolism and for the development of novel therapeutic strategies.

References

- 1. Khan Academy [khanacademy.org]

- 2. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 3. Measurement of Subcellular Metabolite Concentrations in Relation to Phloem Loading | Springer Nature Experiments [experiments.springernature.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. The glycolate and 2-phosphoglycolate content of tissues measured by ion chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. vsb.fbb.msu.ru [vsb.fbb.msu.ru]

- 8. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of 2-Phosphoglyceric Acid: A Technical Guide to Their Functions and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phosphoglyceric acid (2-PGA), a pivotal intermediate in the central metabolic pathway of glycolysis, exists as two stereoisomers: D-2-phosphoglyceric acid and L-2-phosphoglyceric acid. This technical guide provides a comprehensive overview of the distinct biological roles of these enantiomers, with a primary focus on the stereospecificity of the glycolytic enzymes phosphoglycerate mutase (PGM) and enolase. It details the profound functional differences between the D- and L-forms, highlighting the singular role of the D-isomer in energy metabolism. Furthermore, this document furnishes detailed experimental protocols for the enzymatic assays of PGM and enolase, the synthesis of both D- and L-2-PGA, and a method for their chiral separation. Quantitative data are presented in structured tables for clarity and comparative analysis, and key metabolic and experimental workflows are visualized using Graphviz diagrams.

Introduction

2-Phosphoglyceric acid is a three-carbon carboxylic acid phosphorylated at the second carbon. Its stereochemistry plays a critical role in its biological activity. In the context of glycolysis, a nearly universal pathway for energy production, the specific spatial arrangement of the hydroxyl and phosphate (B84403) groups around the chiral center dictates its interaction with key enzymes. This guide delves into the functional consequences of this stereoisomerism, providing the technical details necessary for its study in research and drug development settings.

The Stereoisomers of 2-Phosphoglyceric Acid

2-Phosphoglyceric acid possesses a single chiral center at the C2 carbon, giving rise to two enantiomers:

-

This compound ((2R)-3-hydroxy-2-(phosphonooxy)propanoic acid): This is the naturally occurring and biologically active isomer in the glycolytic pathway.[1]

-

L-2-Phosphoglyceric acid ((2S)-3-hydroxy-2-(phosphonooxy)propanoic acid): This isomer is not a substrate for the enzymes of glycolysis and is considered the "unnatural" enantiomer in this context.

Biological Functions of 2-Phosphoglyceric Acid Stereoisomers

The biological functions of the 2-PGA stereoisomers are dictated by the high degree of stereospecificity exhibited by the enzymes that metabolize them.

This compound: The Glycolytic Intermediate

This compound is an essential metabolite in the payoff phase of glycolysis.[2] It is formed from D-3-phosphoglyceric acid by the action of phosphoglycerate mutase and is subsequently converted to phosphoenolpyruvate (B93156) (PEP) by enolase.[3] This dehydration reaction catalyzed by enolase is a critical step in generating a high-energy phosphate compound, which is then used to produce ATP in the final step of glycolysis.[4]

L-2-Phosphoglyceric Acid: An Inert Isomer in Glycolysis

Quantitative Data Summary

The following table summarizes the known quantitative parameters related to the stereoisomers of 2-phosphoglyceric acid and their interaction with glycolytic enzymes.

| Parameter | Value | Enzyme | Organism | Notes |

| Substrate Specificity | This compound | Phosphoglycerate Mutase | Various | The enzyme is specific for the D-isomer. |

| Substrate Specificity | This compound | Enolase | Various | The enzyme is specific for the D-isomer.[5] |

| Inhibitory Potential | L-2-phosphoglyceric acid | Phosphoglycerate Mutase, Enolase | - | Described as the "opposite enantiomer to the standard configuration found in glycolysis/gluconeogenesis," suggesting it is not a substrate and may have inhibitory properties. Specific Ki values are not widely reported. |

Signaling and Metabolic Pathways

The central role of this compound is in the glycolytic pathway, a fundamental process for cellular energy production.

References

Evolutionary Crossroads: A Technical Deep Dive into the Conservation of 2-Phosphoglycerate Metabolism

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the evolutionary conservation of 2-phosphoglycerate (2-PG) metabolism. This pivotal metabolic junction, centered around the interconversion of 3-phosphoglycerate (B1209933) (3-PG) and 2-PG, and the subsequent dehydration of 2-PG to phosphoenolpyruvate (B93156) (PEP), showcases a remarkable tapestry of conserved enzymatic mechanisms, divergent evolutionary strategies, and the emergence of non-canonical "moonlighting" functions.

At the heart of this metabolic nexus are two key enzymes: phosphoglycerate mutase (PGM) and enolase. The evolutionary journey of these enzymes reveals both deep conservation and surprising diversity.

Phosphoglycerate Mutase: A Tale of Two Enzymes

Phosphoglycerate mutase, the enzyme responsible for the isomerization of 3-PG to 2-PG, exists in two distinct, non-homologous forms, providing a classic example of non-homologous isofunctional enzymes (NISE).

-

Cofactor-Dependent PGM (dPGM): This form, found in all vertebrates and some invertebrates, fungi, and bacteria, requires 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) as a cofactor.[1][2] The catalytic mechanism involves a phosphohistidine (B1677714) intermediate.[2]

-

Cofactor-Independent PGM (iPGM): Prevalent in plants, archaea, and many bacteria, this enzyme utilizes a phosphoserine intermediate and is dependent on divalent metal ions like manganese.[2][3]

The distribution of dPGM and iPGM across the domains of life is patchy, suggesting a complex evolutionary history shaped by gene loss, horizontal gene transfer, and metabolic redundancy.[4][5] Larger genomes are more likely to encode both forms, highlighting the advantage of metabolic flexibility.[4][5]

Enolase: A Conserved Catalyst with Diverse Roles